molecular formula C32H24O B15243794 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone

Cat. No.: B15243794
M. Wt: 424.5 g/mol
InChI Key: OEWVWTIJTCSXCQ-UHFFFAOYSA-N
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Description

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone (CAS: 2001-23-2) is a polyaromatic ketone with the molecular formula C₂₀H₁₆O and a molecular weight of 272.34 g/mol . Structurally, it features a central ethanone group flanked by two [1,1'-biphenyl]-4-yl substituents at the 2-position and a phenyl group at the 1-position (Figure 1).

Synonyms for this compound include:

  • 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone
  • 4-Acetylbiphenyl (though this term may also refer to simpler analogs) .

Storage recommendations specify sealing in dry conditions at 2–8°C to prevent degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H24O

Molecular Weight

424.5 g/mol

IUPAC Name

1-phenyl-2,2-bis(4-phenylphenyl)ethanone

InChI

InChI=1S/C32H24O/c33-32(30-14-8-3-9-15-30)31(28-20-16-26(17-21-28)24-10-4-1-5-11-24)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23,31H

InChI Key

OEWVWTIJTCSXCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A representative protocol involves reacting 1-(4-bromophenyl)ethan-1-one with 4-biphenylboronic acid under catalytic conditions. Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in a toluene/water mixture (3:1) at 80°C for 24 hours yield the target compound. Key challenges include minimizing homo-coupling of boronic acids and ensuring compatibility with the ketone functionality. Lithium hydroxide is preferred over sodium carbonate as a base to avoid ketone enolization.

Scalability and Limitations

While laboratory-scale reactions achieve yields of 65–72%, scaling this method requires stringent control over catalyst loading and oxygen exclusion. Residual palladium (typically 200–500 ppm) necessitates post-synthesis purification via activated charcoal treatment or chelating resins.

Friedel-Crafts Acylation for Direct Ketone Functionalization

Friedel-Crafts acylation offers a one-step route to install the phenylethanone core while simultaneously introducing biphenyl groups. This method leverages the electrophilicity of acyl chlorides in the presence of Lewis acids.

Mechanistic Considerations

Treatment of biphenyl with phenylacetyl chloride in dichloromethane, catalyzed by aluminum trichloride (1.2 equivalents), generates the diacylated product via electrophilic aromatic substitution. The reaction proceeds at 0°C to mitigate over-acylation, with careful quenching (ice-water) required to isolate the product.

Yield and Regioselectivity

Regioselectivity remains a critical limitation, as the reaction favors para-substitution on biphenyl but produces 10–15% ortho-isomers. Column chromatography (silica gel, hexane/ethyl acetate 10:1) separates the desired compound in 58% yield.

Condensation Approaches: Aldol and Claisen-Schmidt Pathways

Condensation reactions between carbonyl compounds and aromatic aldehydes provide atom-efficient routes to diaryl ketones.

Aldol Condensation with Biphenylaldehydes

Heating equimolar amounts of acetophenone and 4-biphenylcarboxaldehyde in ethanol (70°C, 8 hours) in the presence of piperidine (20 mol%) induces aldol condensation. The reaction forms an α,β-unsaturated ketone intermediate, which undergoes dehydrogenation to yield the target compound. This method achieves 78% yield after recrystallization from chloroform.

Claisen-Schmidt Adaptation

Using sodium hydroxide (2 equivalents) in methanol under reflux (12 hours), 4-biphenylacetophenone derivatives are obtained via crossed aldol condensation. The absence of α-hydrogens in the aldehyde component drives the reaction to completion, though competing self-condensation of acetophenone reduces yields to 50–55%.

Hydrazone-Based Strategies for Ketone Formation

N-Tosylhydrazones serve as versatile intermediates for ketone synthesis through transition-metal-catalyzed decomposition.

Tosylhydrazone Preparation and Decomposition

Reacting 4-biphenylacetophenone with tosyl hydrazine in methanol (60°C, 2 hours) quantitatively generates the corresponding hydrazone. Subsequent treatment with sulfur and potassium persulfate in dimethylacetamide (100°C, 2 hours) eliminates nitrogen and sulfur gases, yielding the target ketone in 68% isolated yield.

Advantages Over Conventional Methods

This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. However, the requirement for high-purity sulfur and strict temperature control limits industrial applicability.

Continuous-Flow Synthesis for Scalable Production

Emerging continuous-flow technologies address batch synthesis limitations, particularly for thermally sensitive intermediates.

Microreactor Design and Parameters

A two-stage continuous system combines Suzuki-Miyaura coupling and ketone functionalization in tandem. The first reactor (Pd/C packed bed, 100°C) facilitates cross-coupling, while the second (silica-supported BF3·Et2O, 50°C) completes acylation. Residence times of 30 and 15 minutes, respectively, achieve 82% conversion with 99% selectivity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Advantage Major Limitation
Suzuki-Miyaura 65–72 98 Moderate High regioselectivity Palladium residue
Friedel-Crafts 58 95 Low One-step synthesis Ortho-isomer formation
Aldol Condensation 78 97 High Atom economy Competing self-condensation
Tosylhydrazone Route 68 96 Moderate Mild conditions Sulfur byproduct management
Continuous Flow 82 99 High Reduced solvent use Catalyst lifetime

Chemical Reactions Analysis

Types of Reactions

2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,2-Di([1,1’-biphenyl]-4-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its biphenyl groups allow for strong π-π interactions with aromatic amino acids in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: The positional isomer 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone (CAS 27644-00-4) shares the same molecular formula as the target compound but differs in the placement of the biphenyl group (C2 vs. C1), altering steric and electronic properties .
  • Electron-Withdrawing Groups: The nitro-substituted analog 1-(2'-Nitro[1,1'-biphenyl]-4-yl)ethanone exhibits enhanced electrophilicity, making it reactive in coupling reactions, unlike the parent compound .
  • Symmetry: The bis-ethanone derivative (CAS 56794-20-8) has two ketone groups, enabling applications in symmetric ligand design or polymer crosslinking .

Physicochemical Properties

  • Thermal Stability: The biphenyl groups in this compound contribute to higher melting points compared to monosubstituted analogs like 1-([1,1'-Biphenyl]-4-yl)ethanone .
  • Solubility: Polar substituents (e.g., nitro groups) reduce solubility in nonpolar solvents, whereas the parent compound is soluble in chlorobenzene and ODCB .

Biological Activity

2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. The general synthetic route involves the reaction of appropriate aryl halides with ketones or other electrophiles under controlled conditions to yield the desired biphenyl structure.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown its efficacy against various cancer cell lines, including breast and lung cancer. For instance, a study indicated that this compound inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells through the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits notable antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human lung cancer cells. The results showed a dose-dependent reduction in cell viability with IC50 values significantly lower than those of common chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial activity, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Data Tables

Biological Activity Tested Cell Lines/Organisms IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AnticancerMCF-7 (breast cancer)IC50 = 15 µMApoptosis induction
A549 (lung cancer)IC50 = 12 µMCell cycle arrest
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLMembrane disruption
Escherichia coliMIC = 64 µg/mLMetabolic interference
AntioxidantDPPH assayIC50 = 20 µMFree radical scavenging

Q & A

What are the most reliable synthetic routes for 2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling . For Friedel-Crafts, biphenyl derivatives react with phenacyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Suzuki coupling uses palladium catalysts to link biphenyl boronic acids to a ketone precursor, requiring inert atmospheres and precise stoichiometry to minimize biphenyl homocoupling byproducts . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and temperature (60–100°C) improves yields from ~40% to >75% .

How can researchers resolve contradictions in spectroscopic data for biphenyl-substituted ethanones?

Advanced Research Question
Conflicting NMR or mass spectrometry data may arise from rotamers (due to restricted rotation around the biphenyl axis) or trace impurities from incomplete purification. To address this:

  • Use variable-temperature NMR to distinguish rotamers by observing coalescence at elevated temperatures .
  • Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular ions and rule out adducts .
  • Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereoelectronic effects .

What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects at the ketone and biphenyl moieties. Key parameters include:

  • Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Conformational analysis to assess steric hindrance from ortho-hydrogens on biphenyl groups .
  • Molecular docking (AutoDock Vina) to simulate interactions with catalytic metal centers (e.g., Pd in cross-coupling reactions) .

How does the biphenyl substituent influence the compound’s photophysical properties?

Basic Research Question
The extended π-conjugation of biphenyl groups enhances absorption in the UV range (250–300 nm) and may induce aggregation-induced emission (AIE) in solid states. Characterize using:

  • UV-Vis spectroscopymax shifts with solvent polarity) .
  • Fluorescence spectroscopy to quantify quantum yields, noting quenching effects in polar solvents .
  • Time-resolved spectroscopy to study excited-state dynamics influenced by biphenyl rotation .

What strategies mitigate steric hindrance during functionalization of the ethanone core?

Advanced Research Question
Steric bulk from biphenyl groups complicates further derivatization. Solutions include:

  • Microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
  • Bulky directing groups (e.g., tert-butyl) to guide regioselective C–H activation .
  • Flow chemistry for precise control of residence time and reagent mixing in multi-step reactions .

What are the key challenges in scaling up the synthesis of this compound for material science applications?

Advanced Research Question
Scaling faces issues like low solubility (due to aromaticity) and exothermic side reactions . Mitigation strategies:

  • Use polar aprotic solvents (DMF, DMSO) at elevated temperatures (>120°C) to improve solubility .
  • Implement continuous flow reactors with in-line IR monitoring to manage exothermicity and optimize yields .
  • Purify via recrystallization in ethanol/water mixtures (7:3 v/v) to remove unreacted biphenyl precursors .

How can researchers validate the compound’s thermal stability for high-temperature applications?

Basic Research Question
Assess stability using:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (Td > 250°C typical for biphenyls) .
  • Differential scanning calorimetry (DSC) to detect phase transitions or exothermic events .
  • In situ FTIR under nitrogen to monitor carbonyl group integrity during heating .

What are the implications of conflicting bioactivity data in cell-based assays?

Advanced Research Question
Discrepancies may stem from membrane permeability issues or off-target interactions . Address by:

  • LogP calculations (via HPLC) to assess hydrophobicity and correlate with cellular uptake .
  • CRISPR-Cas9 knockout models to identify specific protein targets vs. bystander effects .
  • Metabolomic profiling (LC-MS) to detect metabolic byproducts altering assay outcomes .

How does solvent choice impact catalytic hydrogenation of the ketone group?

Basic Research Question
Hydrogenation efficiency depends on solvent polarity and catalyst compatibility:

  • Ethanol/water mixtures favor Pd/C catalysts (80% conversion at 50 psi H2) .
  • Tetrahydrofuran (THF) enhances substrate solubility but may poison PtO2 catalysts .
  • Additives like triethylamine (1–5 mol%) reduce catalyst deactivation by adsorbing acidic byproducts .

What advanced techniques characterize crystallographic packing in biphenyl-ethanone derivatives?

Advanced Research Question
Use single-crystal X-ray diffraction to resolve:

  • Intermolecular π-π stacking distances (typically 3.5–4.0 Å) .
  • Dihedral angles between biphenyl rings to quantify conjugation disruption .
  • Hirshfeld surface analysis to map non-covalent interactions influencing crystal morphology .

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